Perfluoro-3-methoxypropanoic acid
Overview
Description
Perfluoro-3-methoxypropanoic acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and environmental persistence. It is part of a larger group of chemicals that have been widely used in various industrial applications due to their resistance to heat, water, and oil .
Mechanism of Action
Perfluoro-3-methoxypropanoic acid, also known as 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid, is a perfluoroalkyl substance (PFAS) that has been found as a contaminant in wastewater . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known that pfas, the group of chemicals to which this compound belongs, can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes .
Mode of Action
They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, induce oxidative stress, and impact fatty acid metabolism .
Biochemical Pathways
This compound, like other PFAS, can affect multiple aspects of the immune system. It can modulate cell signaling and nuclear receptors such as NF-κB and PPARs, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism . These changes can have downstream effects on various biochemical pathways, leading to immunosuppression or immunoenhancement .
Pharmacokinetics
Pfas are known for their bioaccumulative properties and extreme persistence in the environment .
Result of Action
Exposure to pfas can lead to substantial adverse effects on the immune system . In addition, PFAS can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s concentration and pH stability were evaluated initially and after 5 days at 4 °C . More research is needed to fully understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-3-methoxypropanoic acid typically involves the fluorination of organic precursors under controlled conditions. One common method includes the reaction of 3-methoxypropanoic acid with fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, although these reactions are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized perfluoroalkyl compounds .
Scientific Research Applications
Perfluoro-3-methoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of perfluoroalkyl substances in various chemical reactions.
Biology: Research has focused on its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: The compound is being investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is used in the production of fluoropolymers and other high-performance materials
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-4-methoxybutanoic acid
- Perfluoropentanesulfonic acid
- Perfluorohexanesulfonamide
- Perfluorobutylsulfonamide
- Perfluoro-3,5,7,9-butaoxadecanoic acid
Uniqueness
Perfluoro-3-methoxypropanoic acid is unique due to its specific structural features, such as the presence of a methoxy group attached to a perfluorinated carbon chain. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other perfluoroalkyl substances .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMOOYNBDLMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3OCF2CF2COOH, C4HF7O3 | |
Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191136 | |
Record name | Perfluoro-3-methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377-73-1 | |
Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro-3-methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is accurate detection of PFMPA and its isomers important in environmental monitoring?
A1: PFMPA and its isomers are part of a group of chemicals called perfluoroalkyl ether carboxylic acids (PFECAs). These compounds are replacing older, phased-out PFAS chemicals. While PFMPA and its branched isomer, perfluoro-2-methoxypropanoic acid (PMPA), can be separated using certain chromatography techniques, standard mass spectrometry methods may not accurately detect PMPA []. This can lead to an underestimation of total PFECA levels in environmental samples. Since PFECAs are emerging contaminants, accurately measuring their presence in the environment is crucial for understanding their potential impact on human and ecological health.
Q2: What improvements in analytical methodology does the research highlight for PFMPA analysis?
A2: The research emphasizes the importance of using specific mass spectrometry transitions for accurate detection of PFMPA and its isomers. The study found that using the MS/MS transition m/z 185 → 85 for PMPA provides a stronger signal compared to the commonly used transition for PFMPA (m/z 229 → 85) []. This improved method allows for more reliable detection and quantification of both PFMPA and PMPA in environmental samples, leading to more accurate assessments of PFECA contamination.
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